molecular formula C23H22N2O4 B3202315 N-(1-(furan-2-carbonyl)indolin-6-yl)-4-isopropoxybenzamide CAS No. 1021207-49-7

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-isopropoxybenzamide

Cat. No.: B3202315
CAS No.: 1021207-49-7
M. Wt: 390.4 g/mol
InChI Key: XSWHKUOWYPMHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-isopropoxybenzamide is a fascinating chemical compound with a unique structure that has garnered attention in various scientific research fields.

Preparation Methods

The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-4-isopropoxybenzamide typically involves multiple steps, starting with the preparation of the indolin-6-yl core, followed by the introduction of the furan-2-carbonyl group and the isopropoxybenzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .

Scientific Research Applications

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-isopropoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used in the synthesis of novel materials and as a building block for more complex molecules.

    Biology: The compound is employed in studying biological pathways and interactions at the molecular level.

    Medicine: It holds potential in drug discovery and development, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound’s unique properties make it suitable for developing innovative materials with specific functionalities

Mechanism of Action

The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-isopropoxybenzamide can be compared with other similar compounds, such as:

  • 2,6-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide
  • N-(1-(furan-2-carbonyl)indolin-6-yl)cinnamamide
  • 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzamide These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and potential applications.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-15(2)29-19-9-6-17(7-10-19)22(26)24-18-8-5-16-11-12-25(20(16)14-18)23(27)21-4-3-13-28-21/h3-10,13-15H,11-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWHKUOWYPMHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-isopropoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-isopropoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-isopropoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-isopropoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-isopropoxybenzamide
Reactant of Route 6
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-isopropoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.